molecular formula C18H30O2 B585033 Linolenic-1-13C Acid CAS No. 224568-13-2

Linolenic-1-13C Acid

Cat. No.: B585033
CAS No.: 224568-13-2
M. Wt: 279.428
InChI Key: DTOSIQBPPRVQHS-JAYTYYOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linolenic-1-13C Acid is a labeled analogue of linolenic acid, an omega-3 fatty acid. The compound is characterized by the presence of a carbon-13 isotope at the first carbon position. This labeling allows for detailed studies in metabolic research, environmental studies, and clinical diagnostics. Linolenic acid itself is known for its role in reducing inflammation and the risk of chronic diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linolenic-1-13C Acid typically involves the incorporation of the carbon-13 isotope into the linolenic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification to achieve the desired isotopic enrichment. The production facilities are equipped with advanced technologies to monitor and control the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Linolenic-1-13C Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the structure of the fatty acid.

    Substitution: The carboxyl group can participate in substitution reactions, forming esters and amides.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve controlled temperatures and the presence of catalysts.

    Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate the substitution reactions.

Major Products:

    Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Linolenic-1-13C Acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Helps in understanding metabolic pathways and the role of fatty acids in cellular processes.

    Medicine: Used in clinical diagnostics and imaging to study the distribution and metabolism of fatty acids in the body.

    Industry: Applied in the development of nutritional supplements and health care products

Mechanism of Action

Linolenic-1-13C Acid exerts its effects through various molecular targets and pathways:

    Gene Expression Regulation: It influences the activity of transcription factors such as nuclear factor kappa B and peroxisome proliferator-activated receptors.

    Anti-inflammatory Effects: The compound reduces the production of pro-inflammatory cytokines and mediators.

    Metabolic Pathways: It is involved in the synthesis of bioactive lipids that play roles in cell signaling and homeostasis.

Comparison with Similar Compounds

Linolenic-1-13C Acid can be compared with other similar compounds such as:

    Linoleic Acid: Another omega-3 fatty acid with similar anti-inflammatory properties but different metabolic pathways.

    Oleic Acid: A monounsaturated fatty acid with distinct roles in cardiovascular health.

    Stearic Acid: A saturated fatty acid with different physical and chemical properties.

Uniqueness: The unique aspect of this compound lies in its isotopic labeling, which allows for detailed studies in various scientific fields. This labeling provides insights into metabolic processes and the behavior of fatty acids in biological systems .

Properties

IUPAC Name

(9Z,12Z,15Z)-(113C)octadeca-9,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOSIQBPPRVQHS-JAYTYYOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.